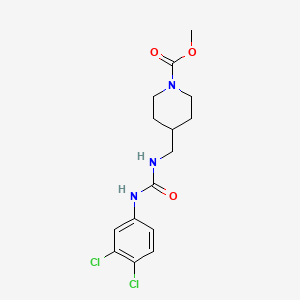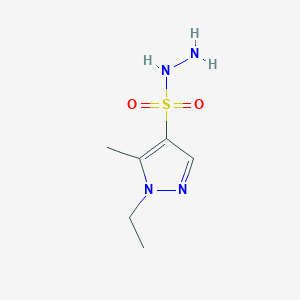
1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C6H12N4O2S and a molecular weight of 204.25 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonohydrazide group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfonyl hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and as a potential lead compound for the development of enzyme inhibitors.
Medicine: It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent, making it a candidate for further drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds, such as:
1-Methyl-5-ethyl-1H-pyrazole-4-sulfonohydrazide: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
1-Phenyl-5-methyl-1H-pyrazole-4-sulfonohydrazide: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: This precursor compound is used in the synthesis of this compound and has different reactivity due to the presence of the sulfonyl chloride group .
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-3-10-5(2)6(4-8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFZQLPERVHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
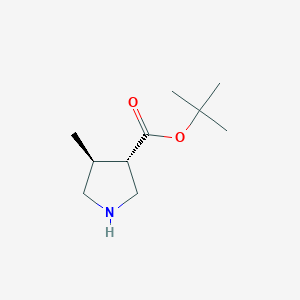
![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
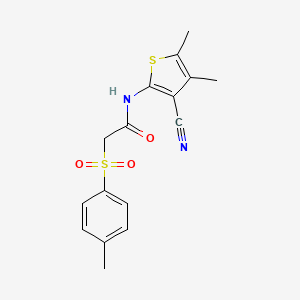
![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)
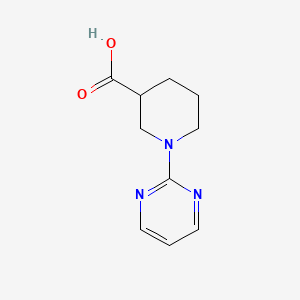
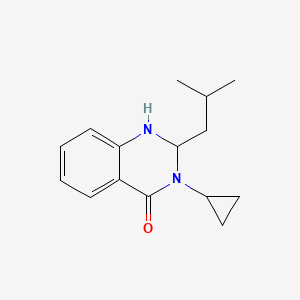
![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
![tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate](/img/structure/B2581029.png)
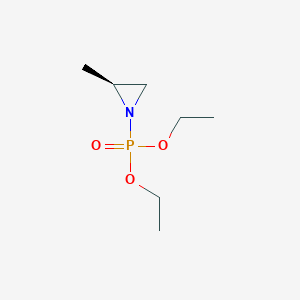
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
